![molecular formula C16H15ClFNO5S B2523047 N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chlor-4-fluorbenzolsulfonamid CAS No. 1421443-16-4](/img/structure/B2523047.png)

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chlor-4-fluorbenzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

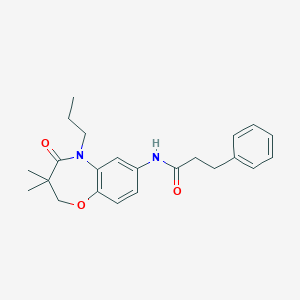

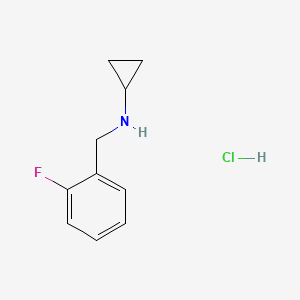

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClFNO5S and its molecular weight is 387.81. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Substituenteneffekte: Das Vorhandensein verschiedener elektronenspendender oder elektronenziehender Substituenten beeinflusst die Antikrebsaktivität dieser Verbindungen signifikant .

Antibakterielle Aktivitäten

Fluorierte Heterocyclen zeigen auch antimikrobielle Eigenschaften. Hier ist, was wir wissen:

- Struktur-Aktivitäts-Beziehung (SAR): Die spezifische Anordnung von Substituenten am heterocyclischen Ring beeinflusst die antimikrobielle Aktivität signifikant .

Nachweis von Schwermetallionen

Interessanterweise wurde die Verbindung „N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chlor-4-fluorbenzolsulfonamid“ zur Detektion des krebserregenden Schwermetallions Blei (Pb^2+) verwendet. Forscher entwickelten einen empfindlichen und selektiven Pb^2+-Sensor, indem sie eine dünne Schicht dieser Verbindung auf eine Glaskohlenstoffelektrode (GCE) mit einer leitfähigen Polymermatrix (Nafion) als zuverlässigen elektrochemischen Ansatz aufbrachten .

Nichtlineare optische Eigenschaften

Obwohl für diese Verbindung nicht umfassend untersucht, sind nichtlineare optische Eigenschaften ein interessantes Gebiet. Forscher untersuchen, wie diese Moleküle mit Licht interagieren, was möglicherweise zu Anwendungen in optischen Geräten und Kommunikationssystemen führt .

Antitumor-Bewertung

In einer separaten Studie zeigten verwandte Verbindungen potente Wachstumsinhibitionseigenschaften gegenüber menschlichen Krebszelllinien, wobei die IC50-Werte im Allgemeinen unter 5 μM lagen .

Wirkmechanismus

Target of Action

The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) found in plants . This receptor plays a crucial role in the regulation of plant growth and development by mediating the response to auxin, a vital plant hormone .

Mode of Action

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide acts as an agonist to the auxin receptor TIR1 . It binds to the receptor and enhances the signaling responses related to root growth . The compound has been shown to have a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a naturally occurring auxin .

Biochemical Pathways

Upon binding to the TIR1 receptor, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide triggers a series of biochemical reactions that enhance root growth . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This leads to an increase in root growth and potentially enhances crop production .

Pharmacokinetics

It is known that the compound obeys lipinski’s rule of five, suggesting good bioavailability

Result of Action

The result of the action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is a significant promotion of root growth in plants . By enhancing the auxin response and down-regulating root growth-inhibiting genes, it leads to an increase in root length and density . This can potentially improve the plant’s ability to absorb water and nutrients, thereby enhancing crop yield .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO5S/c17-12-8-11(2-3-13(12)18)25(21,22)19-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,14,19-20H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQYOKLLXXEBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2522966.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2522969.png)

![Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2522971.png)

![N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2522973.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2522975.png)

![ethyl 4-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2522977.png)

![2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide](/img/structure/B2522985.png)

![4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2522986.png)